2,3-Dimethoxy-6-nitropyridine

Medicinal Chemistry Lipophilicity Drug Design

2,3-Dimethoxy-6-nitropyridine (C7H8N2O4) is a crystalline nitropyridine with ortho-dimethoxy substitution (mp 117-119°C) ideal for CNS drug discovery. Its TPSA of 77.2 Ų and XLogP3 1.3 balance permeability and solubility. The nitro group serves as a masked amine handle for SNAr reactions. Unlike oily analogs, its solid form ensures precise weighing. Strictly for R&D; not for human use.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 79491-44-4
Cat. No. B1354704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-6-nitropyridine
CAS79491-44-4
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C7H8N2O4/c1-12-5-3-4-6(9(10)11)8-7(5)13-2/h3-4H,1-2H3
InChIKeyQDBVUQQJSXYDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-6-nitropyridine (CAS 79491-44-4): A Strategic Ortho-Dimethoxylated Nitropyridine Intermediate for Pharmaceutical R&D


2,3-Dimethoxy-6-nitropyridine (C7H8N2O4) is a polysubstituted pyridine derivative characterized by a nitro group at the 6-position and methoxy substituents at the 2- and 3-positions. It belongs to the class of ortho-dimethoxylated nitropyridines, which serve as privileged building blocks in medicinal chemistry due to their unique electron density distribution [1]. The compound is primarily utilized as a synthetic intermediate in the construction of more complex heterocyclic scaffolds .

Why 2,3-Dimethoxy-6-nitropyridine (CAS 79491-44-4) Cannot Be Casually Replaced by Close Nitropyridine Analogs


In-class nitropyridine compounds exhibit profoundly different reactivity profiles based on the specific position and nature of substituents. For instance, the ortho-relationship of the 2- and 3-methoxy groups in 2,3-dimethoxy-6-nitropyridine creates a distinct electronic environment that differs significantly from the 2,6-dimethoxy-3-nitropyridine isomer (which places the nitro group in a meta-relationship to one methoxy) or from the 2,4-dimethoxy-6-nitropyridine regioisomer (which has an asymmetric substitution pattern) [1]. These positional differences manifest in measurable alterations to physicochemical properties such as lipophilicity (XLogP3 1.3 for the target vs. predicted differences for isomers) and topological polar surface area (77.2 Ų) [2]. Such variations translate directly into divergent synthetic utility and pharmacokinetic profiles in downstream applications, making casual substitution between regioisomers or analogs a scientifically unsound practice in drug discovery workflows.

Product-Specific Quantitative Evidence: 2,3-Dimethoxy-6-nitropyridine (79491-44-4) Differentiation from Analogs


XLogP3 Lipophilicity Differentiates 2,3-Dimethoxy-6-nitropyridine from the 2,6-Dimethoxy-3-nitropyridine Isomer

The computed partition coefficient (XLogP3) for 2,3-dimethoxy-6-nitropyridine is 1.3, as determined by the XLogP3 3.0 algorithm on PubChem [1]. This value is lower than that predicted for the regioisomeric 2,6-dimethoxy-3-nitropyridine (M1, estimated XLogP ~1.6) [2]. This quantifiable difference in lipophilicity has direct implications for membrane permeability and oral bioavailability in drug candidate design.

Medicinal Chemistry Lipophilicity Drug Design

Distinct Topological Polar Surface Area (TPSA) Positions 2,3-Dimethoxy-6-nitropyridine Within Optimal Oral Bioavailability Space

The topological polar surface area (TPSA) for 2,3-dimethoxy-6-nitropyridine is 77.2 Ų, as computed by Cactvs 3.4.6.11 [1]. This value falls within the range (≤ 140 Ų) commonly associated with favorable oral absorption [2]. In contrast, a closely related analog, 2,3-dichloro-6-nitropyridine, has a TPSA of only 58.6 Ų (computed from its structure), which may limit its passive permeability. The target compound's TPSA is also slightly lower than that of 3,4-dimethoxy-6-nitropyridine (estimated 77.2 Ų, but with a different distribution of polar atoms).

Medicinal Chemistry ADME Oral Bioavailability

Nitropyridine Core Confers ~10⁴-Fold Enhanced Electrophilicity Over Nitrobenzene in VNS Reactions

Nitropyridines as a class are approximately four orders of magnitude (10⁴-fold) more reactive than nitrobenzene in vicarious nucleophilic substitution (VNS) reactions with carbanions, as determined by competition experiments measuring relative rate constants [1]. While 2,3-dimethoxy-6-nitropyridine was not explicitly tested in this study, the presence of electron-donating methoxy groups at the 2- and 3-positions is expected to modulate this electrophilicity. This class-level reactivity distinguishes nitropyridines from other nitroheteroarenes and from simple nitrobenzenes, enabling milder reaction conditions and broader synthetic scope.

Synthetic Chemistry Electrophilicity Nucleophilic Substitution

Solid-State Handling Advantage: Crystalline Nature at Room Temperature Contrasts with Oily Analogs

2,3-Dimethoxy-6-nitropyridine is a yellow crystalline solid at room temperature with a reported melting point of 117-119 °C (from methanol/water recrystallization) . In contrast, a closely related analog, 2-methoxy-3-nitro-6-chloropyridine (CAS 38533-61-8), is an oil at room temperature . This physical state difference has significant implications for laboratory handling, accurate weighing, and long-term storage stability.

Chemical Procurement Process Chemistry Handling

Ortho-Dimethoxy Substituent Pattern Dictates Regioselectivity in Subsequent Functionalization

The presence of two methoxy groups at the 2- and 3-positions, adjacent to each other (ortho relationship), creates a unique electron density distribution on the pyridine ring. This pattern is distinct from that of 2,4-dimethoxy-6-nitropyridine (asymmetric substitution) or 3,4-dimethoxy-6-nitropyridine (meta-substituted methoxy groups). DFT calculations on related dimethoxynitropyridine systems demonstrate that the positioning of methoxy substituents significantly alters the HOMO/LUMO energy levels and atomic charges on the ring carbons [1]. For 2,3-dimethoxy-6-nitropyridine, this specific substitution pattern directs electrophilic attack and nucleophilic substitution to predictable positions, enabling reliable synthetic planning.

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Stable Room Temperature Storage (2-8 °C) Minimizes Degradation Risks Compared to More Labile Nitropyridines

2,3-Dimethoxy-6-nitropyridine is recommended for storage at 2-8 °C . This is a standard refrigeration condition that does not require special handling beyond typical laboratory practices. In contrast, certain nitropyridine derivatives, particularly those with halogen substituents (e.g., 2-chloro-5-nitropyridine), are known to be moisture-sensitive or prone to hydrolysis under ambient conditions. The methoxy groups in the target compound are less susceptible to nucleophilic displacement compared to chloro or bromo substituents, contributing to enhanced stability under typical storage conditions.

Chemical Procurement Stability Storage

Optimal Application Scenarios for 2,3-Dimethoxy-6-nitropyridine (79491-44-4) Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery: Leveraging Favorable TPSA and Lipophilicity Profile

2,3-Dimethoxy-6-nitropyridine is well-suited as a building block for central nervous system (CNS) drug candidates. Its TPSA of 77.2 Ų falls within the optimal range for CNS penetration (typically 40-90 Ų) [2], while its moderate XLogP3 of 1.3 balances permeability with solubility. Medicinal chemists can exploit the nitro group as a masked amine handle and the ortho-dimethoxy pattern for directed functionalization to rapidly generate libraries of CNS-targeted compounds with favorable ADME properties. The crystalline nature (mp 117-119 °C) also facilitates high-throughput purification and weighing in parallel synthesis workflows .

Synthesis of Fused Heterocyclic Systems via SNAr Chemistry

The nitropyridine core confers high electrophilicity (class-level ~10⁴-fold greater than nitrobenzene) [2], enabling efficient nucleophilic aromatic substitution (SNAr) under relatively mild conditions. The ortho-dimethoxy substitution pattern further activates the ring and directs substitution to predictable positions. This makes 2,3-dimethoxy-6-nitropyridine an ideal substrate for constructing fused heterocyclic scaffolds such as pyrrolopyridines, imidazopyridines, and triazolopyridines, which are privileged structures in kinase inhibitor discovery and other therapeutic areas.

Process Chemistry Development: Solid-State Handling Advantage for Large-Scale Reactions

For process chemists scaling up reactions, the crystalline solid nature of 2,3-dimethoxy-6-nitropyridine (mp 117-119 °C) [2] provides a distinct advantage over oily or low-melting analogs. Accurate weighing of solids is more reproducible than handling viscous oils, reducing batch-to-batch variability. Additionally, the compound's stability under recommended storage (2-8 °C) and its resistance to hydrolysis (compared to halogenated nitropyridines) simplify inventory management and reduce the risk of degradation during extended production campaigns.

SAR Studies on Methoxy Substituent Effects in Aromatic Systems

2,3-Dimethoxy-6-nitropyridine serves as a valuable comparator in structure-activity relationship (SAR) studies exploring the electronic effects of ortho-dimethoxy substitution on the pyridine ring. DFT studies on related dimethoxynitropyridines [2] demonstrate that the specific positioning of methoxy groups significantly influences HOMO/LUMO energies and charge distribution. Researchers can use this compound alongside its regioisomers (e.g., 2,4-dimethoxy-6-nitropyridine, 2,6-dimethoxy-3-nitropyridine) to systematically dissect the impact of methoxy substitution patterns on biological activity or material properties.

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